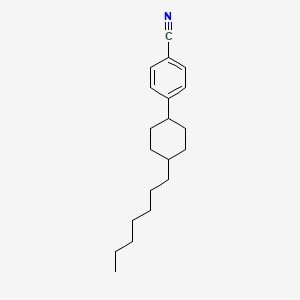

trans-4-(4-Heptylcyclohexyl)benzonitrile

Übersicht

Beschreibung

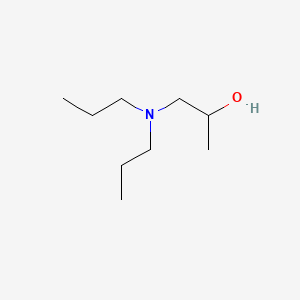

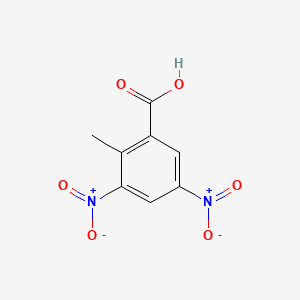

The compound trans-4-(4-Heptylcyclohexyl)benzonitrile, which is a member of the cyclohexylcyclohexanes (CCHs) family, is a mesogenic material known to exhibit liquid crystalline phases at higher temperatures. The molecular structure of this compound, as well as its homologs, has been studied to understand the behavior of liquid crystals and the impact of molecular modifications on their properties. The heptyl variant, referred to as CCH7, is one of the homologous series that has been analyzed for its crystal and molecular structures .

Synthesis Analysis

Although the specific synthesis process for trans-4-(4-Heptylcyclohexyl)benzonitrile is not detailed in the provided papers, it can be inferred that the synthesis of such compounds typically involves the formation of the cyclohexylbenzonitrile core followed by the attachment of the appropriate alkyl chain. The synthesis process would need to ensure the trans configuration of the alkyl group relative to the cyclohexyl group to achieve the desired mesogenic properties .

Molecular Structure Analysis

The molecular structure of CCH7, as well as other homologs, has been characterized by X-ray crystallography. The cyclohexyl rings are found to adopt a chair conformation, and the alkyl chains are in the trans configuration. This conformation is crucial for the mesogenic behavior of the compound. The molecular structure in the

Wissenschaftliche Forschungsanwendungen

Nematic Liquid Crystal Research

Research on trans-4-(4-Heptylcyclohexyl)benzonitrile and similar compounds has significantly contributed to our understanding of nematic liquid crystals. Lee et al. (2001) utilized proton NMR to study the nematic phases of PCH-3, a compound structurally related to trans-4-(4-Heptylcyclohexyl)benzonitrile, revealing insights into its nematic order parameter and spin relaxations. This study illustrates the compound's importance in exploring the microscopic nature of thermal hysteresis in nematic liquid crystalline materials Lee et al., 2001.

Photochemical Behavior and Charge Transfer

Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, which share a functional group similarity with trans-4-(4-Heptylcyclohexyl)benzonitrile. The study found that the substituent in the N-aryl group significantly influences the formation of a twisted intramolecular charge transfer (TICT) state. This research highlights the potential of trans-4-(4-Heptylcyclohexyl)benzonitrile and related compounds in studying photoinduced charge transfer processes Yang et al., 2004.

Mesophase and Crystal Structure Analysis

Gupta et al. (2022) explored the phase behavior and crystal structure of a compound closely related to trans-4-(4-Heptylcyclohexyl)benzonitrile. The study provided valuable insights into the thermotropic liquid-crystalline behavior and structural properties, highlighting the compound's stability and potential applications in materials science Gupta et al., 2022.

Electrolyte Additive for Lithium-Ion Batteries

Huang et al. (2014) utilized 4-(Trifluoromethyl)-benzonitrile, a compound with a functional group similar to trans-4-(4-Heptylcyclohexyl)benzonitrile, as a novel electrolyte additive for high-voltage lithium-ion batteries. The study demonstrated significant improvements in cyclic stability, suggesting potential applications of trans-4-(4-Heptylcyclohexyl)benzonitrile in developing more efficient energy storage materials Huang et al., 2014.

Safety And Hazards

The safety information for “trans-4-(4-Heptylcyclohexyl)benzonitrile” includes a GHS07 pictogram, a signal word of warning, and hazard statements H302 . Precautionary statements include P280, P305, P351, and P338 . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

4-(4-heptylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h10-11,14-15,17,19H,2-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGMZTNTQKRAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007025, DTXSID60886423 | |

| Record name | 4-(4-Heptylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(trans-4-heptylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-(4-Heptylcyclohexyl)benzonitrile | |

CAS RN |

61204-03-3, 86687-05-0 | |

| Record name | Benzonitrile, 4-(trans-4-heptylcyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trans-4-heptylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Heptylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-(trans-4-heptylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(4-heptylcyclohexyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid](/img/structure/B1345501.png)